molecular formula C17H8Cl2F3N5OS B10906039 N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10906039
M. Wt: 458.2 g/mol
InChI Key: GBLFITYPSUXZSM-UHFFFAOYSA-N
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Description

N~2~-(2,5-DICHLOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DICHLOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-Dichlorophenyl Group: This step might involve a substitution reaction using a suitable dichlorophenyl derivative.

    Attachment of the 2-Thienyl Group: This can be done through a coupling reaction, such as Suzuki or Stille coupling.

    Incorporation of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-DICHLOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(2,5-DICHLOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,5-Dichlorophenyl)-5-(2-thienyl)-7-(methyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N~2~-(2,5-Dichlorophenyl)-5-(2-thienyl)-7-(ethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N~2~-(2,5-DICHLOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H8Cl2F3N5OS

Molecular Weight

458.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H8Cl2F3N5OS/c18-8-3-4-9(19)10(6-8)23-15(28)14-25-16-24-11(12-2-1-5-29-12)7-13(17(20,21)22)27(16)26-14/h1-7H,(H,23,28)

InChI Key

GBLFITYPSUXZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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